molecular formula C2H5N5O3 B137566 1-Methyl-3-nitro-1-nitrosoguanidine CAS No. 70-25-7

1-Methyl-3-nitro-1-nitrosoguanidine

Cat. No.: B137566
CAS No.: 70-25-7
M. Wt: 147.09 g/mol
InChI Key: VZUNGTLZRAYYDE-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1-nitrosoguanidine is a chemical compound known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study carcinogenesis. The compound has a molecular formula of C2H5N5O3 and a molar mass of 147.09 g/mol . It appears as yellow crystals and decomposes at a melting point of 118°C .

Biochemical Analysis

Biochemical Properties

1-Methyl-3-nitro-1-nitrosoguanidine plays a significant role in biochemical reactions due to its alkylating properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA, where it adds alkyl groups to the O6 position of guanine and the O4 position of thymine. This alkylation can lead to transition mutations between guanine-cytosine and adenine-thymine base pairs . Additionally, this compound can interact with proteins involved in DNA repair mechanisms, potentially inhibiting their function and leading to increased mutation rates.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing mutations in the DNA, which can disrupt normal cellular processes and lead to cancerous transformations. The compound affects cell signaling pathways by altering the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. These changes can result in uncontrolled cell proliferation and resistance to cell death, contributing to tumor development .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to alkylate DNA. The compound binds to DNA and transfers alkyl groups to specific sites on the DNA bases, primarily guanine and thymine. This alkylation can cause mispairing during DNA replication, leading to mutations. Additionally, this compound can inhibit the activity of DNA repair enzymes, further increasing the likelihood of mutations. The compound’s ability to induce mutations is a key factor in its carcinogenic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to heat, light, or reactive chemicals . Long-term exposure to this compound can lead to cumulative mutations in cells, resulting in significant changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can cause persistent alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mutations without causing significant toxicity. At higher doses, this compound can cause severe toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to induce noticeable mutations. Toxic or adverse effects at high doses include gastrointestinal distress, liver damage, and increased risk of cancer .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which can convert the compound into reactive intermediates that can further interact with DNA and proteins. The compound can also affect metabolic flux by altering the levels of metabolites involved in nucleotide synthesis and DNA repair. These changes can impact cellular metabolism and contribute to the compound’s mutagenic and carcinogenic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in the nucleus, where it exerts its mutagenic effects on DNA. The localization and accumulation of the compound can influence its activity and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA. The compound’s activity and function are influenced by its ability to target specific compartments within the cell. Post-translational modifications and targeting signals can direct this compound to the nucleus, where it can induce mutations and disrupt normal cellular processes. The compound’s localization is a critical factor in its mutagenic and carcinogenic properties .

Preparation Methods

1-Methyl-3-nitro-1-nitrosoguanidine can be synthesized through various methods. One common synthetic route involves the reaction of nitroguanidine with methylamine and nitrous acid . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

1-Methyl-3-nitro-1-nitrosoguanidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

In vitro and in vivo, MNNG causes methylation of nucleic acids, forming mainly 7-methylguanine with smaller amounts of 3-methyladenine, 1-methyladenine, 3-methylcytosine and (6)o-methylguanine. ... MNNG can modify proteins by transferring its nitroguanidine residue, eg, by converting lysine into nitrohomoarginine. Cytochrome C thus modified no longer acts as an electron acceptor. Histones from ascites tumor cells contained nitrohomoarginine after MNNG treatment.

CAS No.

70-25-7

Molecular Formula

C2H5N5O3

Molecular Weight

147.09 g/mol

IUPAC Name

1-methyl-2-nitro-1-nitrosoguanidine

InChI

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4)

InChI Key

VZUNGTLZRAYYDE-UHFFFAOYSA-N

Isomeric SMILES

CN(/C(=N/[N+](=O)[O-])/N)N=O

SMILES

CN(C(=N[N+](=O)[O-])N)N=O

Canonical SMILES

CN(C(=N[N+](=O)[O-])N)N=O

boiling_point

BP: 89-97 °C at 225 °C

Color/Form

Crystals from methanol
Pale yellow to pink crystals
Yellow crystals from methanol.

melting_point

244 °F (decomposes) (NTP, 1992)
118 °C (decomposes)
MP: 118-123.5 °C (with desomposition)

physical_description

N-methyl-n'-nitro-n-nitrosoguanidine appears as a yellow powder. Melting point 244 °F. Decomposes above 212 °F. A suspected carcinogen. Extremely hazardous as a mutagen. Avoid skin contact and inhalation of of vapors. Usually stored frozen (below 32 °F) in polyethylene bottles that are tightly closed and contained in a metal can. May decomposed during prolonged storage and develop sufficient pressure in a closed container to explode. Keep away from heat, sparks, and open flame.
Yellow solid;  [Merck Index] Pale yellow to pink solid;  Light sensitive, changes color to orange and green;  [HSDB] Yellow crystals;  [Aldrich MSDS]

Purity

95%

solubility

Reacts with water violently (NTP, 1992)
Slightly soluble in water (less than 0.5%)
Soluble in polar organic solvents (often accompanied by decomposition)
Soluble in DMSO

Synonyms

N-Methyl-N’-nitro-N-nitroso-guanidine;  1-Methyl-1-nitroso-2-nitroguanidine;  Methylnitronitrosoguanidine;  N-Nitrosoguanidine;  N-Nitroso-N’-nitro-N-methylguanidine;  1-Methyl-3-nitro-1-nitrosoguanidine;  MNNG;  NSC 9369; 

vapor_pressure

0.00012 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-nitro-1-nitrosoguanidine
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1-Methyl-3-nitro-1-nitrosoguanidine
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Reactant of Route 6
1-Methyl-3-nitro-1-nitrosoguanidine

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